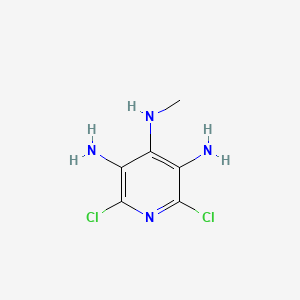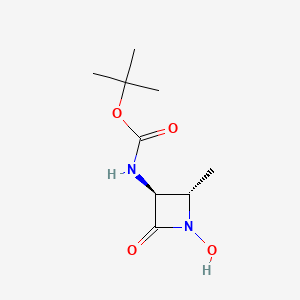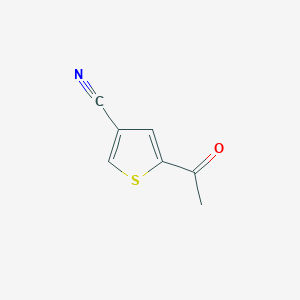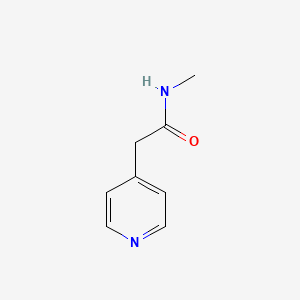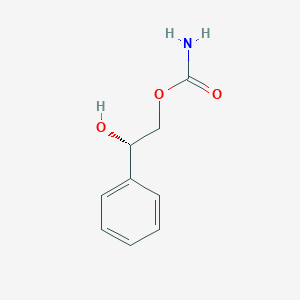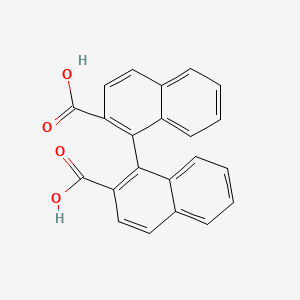
1,1'-联萘-2,2'-二甲酸
描述
1,1’-Binaphthalene-2,2’-dicarboxylic acid is a chemical compound with the molecular formula C22H14O4 . It has a molecular weight of 342.35 . It is a solid substance that should be stored in a dry environment between 2-8°C .
Molecular Structure Analysis
The InChI code for 1,1’-Binaphthalene-2,2’-dicarboxylic acid is 1S/C22H14O4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12H,(H,23,24)(H,25,26) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
1,1’-Binaphthalene-2,2’-dicarboxylic acid is a solid substance . It has a molecular weight of 342.35 and a molecular formula of C22H14O4 .科学研究应用
合成和工业应用
1,1'-联萘-2,2'-二甲酸已在各种合成工艺中得到探索。陆贵(2012 年)的一项著名研究描述了一种从旋光活性 1,1'-联萘-2,2'-二醇的简便合成方法,由于其简单性和高产率,适用于工业工艺 (陆贵,2012)。同样,Ohta 等人。(1993 年)开发了一种制备旋光纯的 1,1'-联萘-2,2'-二甲酸二甲酯的方法,这对于某些工业应用至关重要 (Ohta 等人,1993)。
对映选择性合成和催化
该化合物已用于对映选择性合成。Holakovský 等人。(2000 年)由 2,2'-二羟基-[1,1'-联萘]-3-羧酸合成了对映体纯的三齿配体,证明了其在不对称催化中的应用 (Holakovský 等人,2000)。在相关研究中,Moteki 等人。(2011 年)描述了使用 1,1'-联萘-2,2'-二甲酸衍生物作为手性布朗斯特酸催化剂在 CC 键形成反应中的应用 (Moteki 等人,2011)。
手性分离和分析
该化合物在手性分离中也发挥着重要作用。例如,Oi 等人。(1994 年)开发了一种手性固定相,用于使用 1,1'-联萘-2,2'-二甲酸衍生物对映异构体进行高效液相色谱分离 (Oi 等人,1994)。Mishra 和 Suryaprakash(2017 年)证明了它在手性分析和羟基酸的绝对构型分配中用作 NMR 光谱的手性溶剂化剂 (Mishra 和 Suryaprakash,2017)。
手性合成子和树状聚合物合成
在树状聚合物合成的领域,Lelleck 和 Stibor(1997 年)制备了基于 1,1'-联萘-2,2'-二甲酸的轴向手性合成子,有助于构建手性树状聚合物 (Lelleck 和 Stibor,1997)。
安全和危害
The safety information available indicates that 1,1’-Binaphthalene-2,2’-dicarboxylic acid is a substance that requires caution. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray (P261), wear protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if swallowed or if skin or eye irritation occurs .
作用机制
Target of Action
1,1’-Binaphthalene-2,2’-dicarboxylic acid is primarily used as a chiral ligand in organic synthesis . It forms chiral coordination compounds with metal ions, which are used in chiral catalytic reactions .
Mode of Action
The compound interacts with its targets (metal ions) to form chiral coordination compounds . These compounds can then act as catalysts in various chiral reactions, such as asymmetric hydrogenation and oxidation reactions .
Biochemical Pathways
It is known that the compound plays a crucial role in facilitating chiral reactions in organic synthesis . The downstream effects of these reactions can vary widely depending on the specific reaction and the compounds involved.
Result of Action
The primary result of the action of 1,1’-Binaphthalene-2,2’-dicarboxylic acid is the facilitation of chiral reactions in organic synthesis . By forming chiral coordination compounds with metal ions, it enables the asymmetric hydrogenation and oxidation reactions .
Action Environment
The action, efficacy, and stability of 1,1’-Binaphthalene-2,2’-dicarboxylic acid can be influenced by various environmental factors. These may include the presence of other compounds, the specific reaction conditions, and the nature of the metal ions with which it forms coordination compounds .
生化分析
Biochemical Properties
1,1’-Binaphthalene-2,2’-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the formation of chiral metal-organic frameworks. It interacts with enzymes, proteins, and other biomolecules through its carboxylic acid groups, which can form hydrogen bonds and coordinate with metal ions. For instance, it has been used to create chiral catalysts for asymmetric synthesis, where it interacts with metal ions like copper (II) to facilitate reactions
Cellular Effects
1,1’-Binaphthalene-2,2’-dicarboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its ability to form complexes with metal ions can affect the activity of metalloenzymes, which are essential for numerous cellular functions. Additionally, the compound’s interactions with proteins and other biomolecules can modulate gene expression and alter metabolic pathways, leading to changes in cellular function .
Molecular Mechanism
The molecular mechanism of 1,1’-Binaphthalene-2,2’-dicarboxylic acid involves its ability to bind with metal ions and form stable complexes. These complexes can act as catalysts in biochemical reactions, facilitating the conversion of substrates into products. The compound’s carboxylic acid groups play a crucial role in these interactions, enabling it to coordinate with metal ions and participate in enzyme inhibition or activation. This binding can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1’-Binaphthalene-2,2’-dicarboxylic acid can change over time due to its stability and degradation. The compound is generally stable when stored under appropriate conditions, such as in a sealed container at low temperatures (2-8°C) . Prolonged exposure to light or air can lead to degradation, which may affect its efficacy in biochemical reactions. Long-term studies have shown that the compound can have sustained effects on cellular function, but these effects may diminish over time as the compound degrades.
Dosage Effects in Animal Models
The effects of 1,1’-Binaphthalene-2,2’-dicarboxylic acid in animal models vary with different dosages. At low doses, the compound can effectively participate in biochemical reactions without causing adverse effects. At higher doses, it may exhibit toxic effects, such as irritation to the eyes and respiratory tract . Studies have shown that there is a threshold beyond which the compound’s beneficial effects are outweighed by its toxicity, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
1,1’-Binaphthalene-2,2’-dicarboxylic acid is involved in various metabolic pathways, particularly those related to its role as a chiral ligand in catalysis. It interacts with enzymes and cofactors that facilitate the conversion of substrates into products. The compound’s ability to form complexes with metal ions can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,1’-Binaphthalene-2,2’-dicarboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s carboxylic acid groups enable it to bind with proteins and other biomolecules, facilitating its transport across cellular membranes and its distribution within tissues .
Subcellular Localization
1,1’-Binaphthalene-2,2’-dicarboxylic acid is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific organelles, such as the mitochondria or the nucleus, where it can exert its effects on cellular function. The compound’s ability to form complexes with metal ions and other biomolecules plays a crucial role in its subcellular localization and activity .
属性
IUPAC Name |
1-(2-carboxynaphthalen-1-yl)naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12H,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZNRNHKJQTGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,1'-Binaphthalene-2,2'-dicarboxylic acid a suitable building block for chiral stationary phases (CSPs) in HPLC?
A1: The inherent chirality of 1,1'-Binaphthalene-2,2'-dicarboxylic acid makes it ideal for developing CSPs. [, ] This molecule's axial chirality arises from the restricted rotation around the bond connecting the two naphthalene rings. This restricted rotation leads to the formation of two stable, non-superimposable mirror images (enantiomers). When incorporated into a stationary phase, these enantiomers interact differently with the enantiomers of a racemic mixture, allowing for their separation. [] Research has demonstrated the successful synthesis of optically active polyamides using 1,1'-Binaphthalene-2,2'-dicarboxylic acid, which were then used to create effective CSPs. []
Q2: How does the structure of 1,1'-Binaphthalene-2,2'-dicarboxylic acid influence its chiral recognition ability in chromatographic separations?
A2: The chiral recognition ability of 1,1'-Binaphthalene-2,2'-dicarboxylic acid-based CSPs is heavily influenced by the spatial arrangement of the molecule and its ability to form interactions with analytes. Studies have shown that hydrogen bonding between the amide groups of the CSPs and the racemic analytes plays a crucial role in chiral discrimination. [] Furthermore, the nature of the diamine used in the polyamide synthesis also impacts the CSP's performance by influencing the overall conformation and accessibility of the chiral binding sites. []
Q3: Can the solvent used during crystallization influence the optical resolution of 1,1'-Binaphthalene-2,2'-dicarboxylic acid derivatives?
A3: Yes, solvent properties significantly impact the optical resolution of 1,1'-Binaphthalene-2,2'-dicarboxylic acid derivatives during crystallization. [] Research focusing on the crystallization of (S)-1-phenylethylamides of racemic 1,1'-binaphthalene-2,2'-dicarboxylic acid revealed a strong correlation between the diastereomeric excess (de) of the crystallized product and the solvent's dielectric constant (ε). [] This dielectrically controlled resolution (DCR) stems from the solvent's influence on the aggregation state of the molecules in solution and their packing arrangement in the crystal lattice. []
Q4: Are there alternative synthetic routes to obtain enantiomerically pure 1,1'-Binaphthalene-2,2'-dicarboxylic acid?
A4: Yes, researchers have developed efficient methods for synthesizing enantiomerically pure 1,1'-Binaphthalene-2,2'-dicarboxylic acid, moving away from traditional resolution techniques. One approach involves a stereoconservative cyanation of [1,1'-binaphthalene]-2,2'-dielectrophiles, leading to highly enantiomerically enriched dinitrile. [] This dinitrile can then be easily converted into the desired dicarboxylic acid with high yields. [] This alternative synthetic strategy provides a controlled route to obtain the desired enantiomer with high purity.
Q5: Beyond chromatographic applications, what other research areas utilize 1,1'-Binaphthalene-2,2'-dicarboxylic acid and its derivatives?
A5: 1,1'-Binaphthalene-2,2'-dicarboxylic acid derivatives have found applications beyond chiral separations. One notable example is their use as chiral Brønsted acid catalysts in various carbon-carbon bond formation reactions. [] The bulky, chiral environment provided by these catalysts enables highly stereoselective transformations, offering new avenues for asymmetric synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





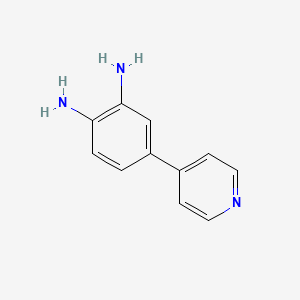
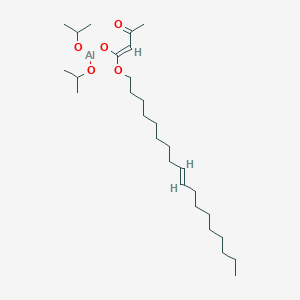

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B3155603.png)
